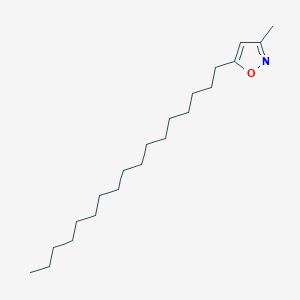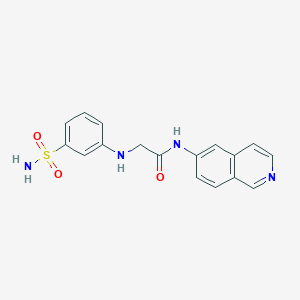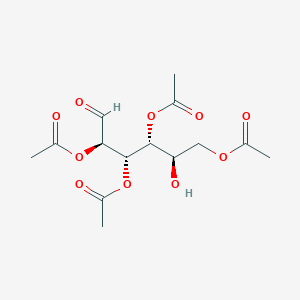
(2R,3R,4S,5R)-2-Hydroxy-6-oxohexane-1,3,4,5-tetrayl tetraacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,3R,4S,5R)-2-Hydroxy-6-oxohexane-1,3,4,5-tetrayl tetraacetate is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique stereochemistry and functional groups, which make it a valuable subject of study in organic chemistry, biochemistry, and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4S,5R)-2-Hydroxy-6-oxohexane-1,3,4,5-tetrayl tetraacetate typically involves multi-step organic reactions. One common method includes the use of protected intermediates to ensure the selective formation of the desired stereoisomers. The reaction conditions often involve the use of catalysts, specific temperature controls, and pH adjustments to optimize yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. Purification processes such as crystallization, distillation, and chromatography are crucial to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
(2R,3R,4S,5R)-2-Hydroxy-6-oxohexane-1,3,4,5-tetrayl tetraacetate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: This involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions often require specific solvents, temperature controls, and sometimes inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (2R,3R,4S,5R)-2-Hydroxy-6-oxohexane-1,3,4,5-tetrayl tetraacetate is used as a building block for synthesizing more complex molecules. Its unique stereochemistry makes it valuable for studying stereoselective reactions and mechanisms.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural features allow it to act as a substrate or inhibitor in various biochemical assays.
Medicine
In medicine, this compound has potential applications in drug development. Its ability to interact with biological molecules makes it a candidate for designing new therapeutic agents.
Industry
Industrially, this compound can be used in the synthesis of polymers, resins, and other materials. Its reactivity and functional groups make it suitable for various chemical processes and product formulations.
Wirkmechanismus
The mechanism by which (2R,3R,4S,5R)-2-Hydroxy-6-oxohexane-1,3,4,5-tetrayl tetraacetate exerts its effects involves its interaction with specific molecular targets. These interactions can include binding to enzymes, receptors, or other proteins, leading to changes in their activity or function. The pathways involved often include signal transduction, metabolic regulation, and gene expression modulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2R,3S,4S,5R)-2,3,4,5,6-pentahydroxyhexanal
- (2R,3R,4R,5R)-2,3,5,6-tetrahydroxy-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]oxy-hexanal
Uniqueness
What sets (2R,3R,4S,5R)-2-Hydroxy-6-oxohexane-1,3,4,5-tetrayl tetraacetate apart from similar compounds is its specific stereochemistry and functional group arrangement. These features confer unique reactivity and interaction profiles, making it particularly valuable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
40437-08-9 |
|---|---|
Molekularformel |
C14H20O10 |
Molekulargewicht |
348.30 g/mol |
IUPAC-Name |
[(2R,3R,4S,5R)-3,4,5-triacetyloxy-2-hydroxy-6-oxohexyl] acetate |
InChI |
InChI=1S/C14H20O10/c1-7(16)21-6-11(20)13(23-9(3)18)14(24-10(4)19)12(5-15)22-8(2)17/h5,11-14,20H,6H2,1-4H3/t11-,12+,13-,14-/m1/s1 |
InChI-Schlüssel |
YOFGCSKEYMCZKK-XJFOESAGSA-N |
Isomerische SMILES |
CC(=O)OC[C@H]([C@H]([C@@H]([C@H](C=O)OC(=O)C)OC(=O)C)OC(=O)C)O |
Kanonische SMILES |
CC(=O)OCC(C(C(C(C=O)OC(=O)C)OC(=O)C)OC(=O)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


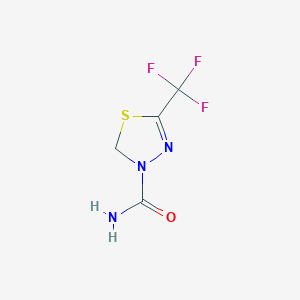

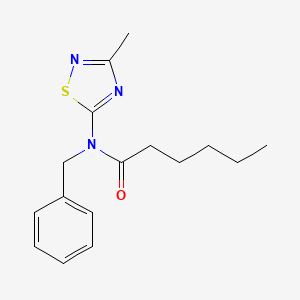

![6-butyl-3H-furo[2,3-d]pyrimidin-2-one](/img/structure/B12911721.png)


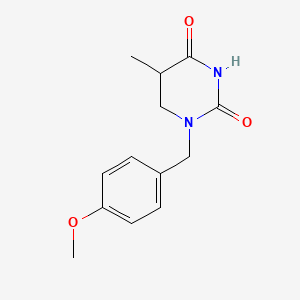
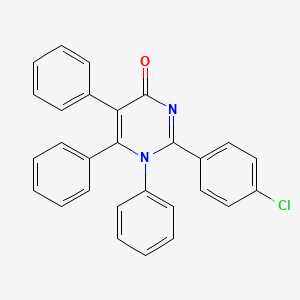
![2H-[1,2,3]Triazolo[4,5-b]pyrazine](/img/structure/B12911742.png)

